molecular formula C15H23N5O3 B471404 N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine CAS No. 723754-22-1

N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine

Cat. No.: B471404
CAS No.: 723754-22-1
M. Wt: 321.37g/mol
InChI Key: QZEYGRMFMJQBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, a butyl group, and a trimethoxyphenyl moiety, making it an interesting subject for research in medicinal chemistry and other areas.

Preparation Methods

The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the butyl and trimethoxyphenyl groups. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzyl chloride with sodium azide to form the corresponding azide, which is then subjected to cyclization under acidic conditions to yield the tetrazole ring. The butyl group can be introduced through a nucleophilic substitution reaction using butylamine .

Chemical Reactions Analysis

N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell growth, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine can be compared with other tetrazole-containing compounds, such as:

The presence of both the tetrazole ring and the trimethoxyphenyl group in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

CAS No.

723754-22-1

Molecular Formula

C15H23N5O3

Molecular Weight

321.37g/mol

IUPAC Name

1-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C15H23N5O3/c1-5-6-7-20-15(17-18-19-20)16-10-11-8-12(21-2)14(23-4)13(9-11)22-3/h8-9H,5-7,10H2,1-4H3,(H,16,17,19)

InChI Key

QZEYGRMFMJQBMK-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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